(s)-3-Fluoropyrrolidine hydrochloride

Description

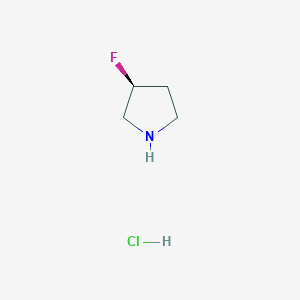

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYOXXELREKGZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584527 | |

| Record name | (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-53-6 | |

| Record name | (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(+)-3-Fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

CAS Number: 136725-53-6

This technical guide provides an in-depth overview of (S)-3-Fluoropyrrolidine hydrochloride, a key building block for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and antitrypanosomal agents.

Core Properties and Specifications

This compound is a chiral fluorinated pyrrolidine (B122466) derivative that has garnered significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.[1]

| Property | Value | Reference |

| CAS Number | 136725-53-6 | [2] |

| Molecular Formula | C4H9ClFN | [2] |

| Molecular Weight | 125.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 183-187 °C | [3] |

| Optical Rotation | [α]20/D +8°, c = 1 in methanol | [3] |

| Purity | ≥97% | |

| Solubility | Soluble in water and methanol |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general synthetic approach can be outlined based on available literature. A common method involves the fluorination of a protected (S)-3-hydroxypyrrolidine intermediate.

A recently published patent application describes a process for the preparation of (3R)-3-fluoropyrrolidine hydrochloride (the enantiomer) via an N-Boc-(3S)-3-hydroxypyrrolidine intermediate, suggesting a similar pathway for the (S)-enantiomer starting from N-Boc-(3R)-3-hydroxypyrrolidine.[4] The process generally involves:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-3-hydroxypyrrolidine is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

-

Fluorination: The hydroxyl group is then replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This step usually proceeds with an inversion of stereochemistry.

-

Deprotection: The protecting group is removed under acidic conditions to yield the desired (S)-3-Fluoropyrrolidine.

-

Salt Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

A patent for a related compound, chiral 3-hydroxypyrrolidine, describes a hydrogenation and in-situ intramolecular cyclization process, which could be a precursor step in some synthetic routes.[5]

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmacologically active compounds.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a therapeutic target for type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin (B1656795) hormones, leading to improved glucose homeostasis.[6][7][8] The (S)-3-fluoropyrrolidine moiety is incorporated into the structure of potent and selective DPP-IV inhibitors.

A key publication by Caldwell et al. in Bioorganic & Medicinal Chemistry Letters describes the synthesis of fluoropyrrolidine amides as DPP-IV inhibitors.

Experimental Protocol for Synthesis of a DPP-IV Inhibitor using this compound (Generalized from Caldwell et al.):

-

Amide Coupling: A protected amino acid (e.g., Boc-protected) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dimethylformamide, DMF).

-

This compound Addition: this compound is added to the activated amino acid, and the reaction is stirred at room temperature until completion.

-

Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).

-

Purification: The final compound is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Antitrypanosomal Agents

Human African Trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by Trypanosoma brucei.[9] There is an urgent need for new, safer, and more effective drugs. The incorporation of the (S)-3-fluoropyrrolidine scaffold has led to the discovery of potent antitrypanosomal compounds.

A study by Patrick et al. in the Journal of Medicinal Chemistry details the development of urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines as potential drugs for HAT.[10] One of the lead compounds, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, demonstrated curative effects in murine models of both early and late-stage HAT.[10]

Experimental Workflow for Antitrypanosomal Drug Discovery:

The general workflow for identifying and optimizing antitrypanosomal agents, as exemplified by the work of Patrick et al., involves several key stages.

References

- 1. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 2. ossila.com [ossila.com]

- 3. (S)-(+)-3-Fluorpyrrolidinhydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(s)-3-Fluoropyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (s)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in modern medicinal chemistry. The document details its quantitative physical characteristics, the experimental protocols for their determination, and its application in the synthesis of therapeutic agents.

Core Physical and Chemical Properties

This compound is a fluorinated chiral pyrrolidine (B122466) salt.[1] Its incorporation into molecular scaffolds is a common strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. The key physical data for this compound are summarized below.

Data Presentation: Quantitative Physical Properties

| Property | Value |

| CAS Number | 136725-53-6 |

| Molecular Formula | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol |

| Appearance | Solid: White to pale brown or pink/beige powder/crystalline powder |

| Melting Point | 183-187 °C (literature value)[2][3] |

| Optical Activity | [α]20/D +8° (c = 1% in methanol)[2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled glass capillary tube, open at one end. The sample is tapped down to the sealed bottom of the tube to form a compact column of 1-3 mm in height.[5][6]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or similar digital device).[4][7]

-

Initial Rapid Determination: An initial, rapid heating run is often performed to quickly establish an approximate melting temperature.[4][6]

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[6][8]

-

Data Recording: The temperature at which the first signs of melting (the appearance of liquid) are observed is recorded as the start of the melting range. The temperature at which the last crystal melts completely is recorded as the end of the range.[4][6]

Optical Activity Measurement

Optical activity is the property of a chiral substance to rotate the plane of polarized light. It is measured using a polarimeter and is a definitive characteristic of enantiomeric purity.

Methodology: Polarimetry

-

Principle: A polarimeter passes monochromatic light (typically from a sodium lamp, D-line at 589 nm) through a fixed polarizer, creating a beam of plane-polarized light.[9][10] This beam then passes through the sample. If the sample is optically active, it will rotate the plane of the light. An analyzer (a second, rotatable polarizer) is then turned to measure the angle of this rotation.[9][10]

-

Sample Preparation: A solution of this compound is prepared at a precise concentration (e.g., 1 g per 100 mL, or 1%) in a suitable solvent, such as methanol.[2] The solution is carefully transferred into a polarimeter sample tube of a known path length (typically 1 decimeter), ensuring no air bubbles are present in the light path.[11]

-

Blank Measurement: The instrument is first zeroed using a sample tube filled only with the pure solvent (methanol).[9]

-

Sample Measurement: The solvent-filled tube is replaced with the tube containing the sample solution. The analyzer is rotated until the minimum light intensity is observed through the eyepiece or by the electronic detector. The angle of rotation is then recorded from the instrument's scale.[9]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[11]

-

Application in Drug Discovery: A Synthetic Workflow

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block for synthesizing more complex molecules. Its fluorinated pyrrolidine ring is incorporated to create potent and selective enzyme inhibitors for various therapeutic targets.[1][2][12]

Key applications include its use in the synthesis of:

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: These are used in the treatment of type 2 diabetes.[2][13]

-

Antitrypanosomal Agents: These compounds are developed to treat parasitic infections like African trypanosomiasis, caused by Trypanosoma brucei.[2][3]

The following diagram illustrates the logical workflow of utilizing this compound in a drug development context.

Caption: Synthetic workflow from (s)-3-Fluoropyrrolidine HCl to therapeutic agents.

References

- 1. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 2. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 3. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chm.uri.edu [chm.uri.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Polarimeter - Wikipedia [en.wikipedia.org]

- 10. Optical Activity | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. cdn.pasco.com [cdn.pasco.com]

- 12. ossila.com [ossila.com]

- 13. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (S)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a stereocenter and a fluorine atom, impart desirable physicochemical and pharmacological properties to parent molecules. This technical guide provides a comprehensive overview of this compound, including its molecular weight and key properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, particularly kinase inhibitors. The guide also features visualizations of relevant signaling pathways to illustrate the compound's application in drug design.

Core Properties of this compound

This compound is a white to off-white solid with a molecular weight of 125.57 g/mol .[1][2] The presence of a fluorine atom, the most electronegative element, at the 3-position of the pyrrolidine (B122466) ring significantly influences the molecule's electronic properties, pKa, and conformational preferences. This strategic fluorination can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles in drug candidates.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 125.57 g/mol | [1][2] |

| Molecular Formula | C₄H₉ClFN | [1][2] |

| CAS Number | 136725-53-6 | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 183-187 °C | [2] |

| Optical Activity | [α]20/D +8°, c = 1% in methanol | [2] |

| Solubility | Soluble in water |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. A common and effective strategy involves the fluorination of a readily available chiral precursor, (S)-3-hydroxypyrrolidine. The following is a representative multi-step synthesis protocol.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

This initial step protects the secondary amine of the pyrrolidine ring to prevent side reactions during the subsequent fluorination step.

-

Materials: (S)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dichloromethane (B109758) (DCM), Triethylamine (B128534) (TEA).

-

Procedure:

-

Dissolve (S)-3-Hydroxypyrrolidine (1.0 eq.) in dichloromethane.

-

Add triethylamine (1.2 eq.) to the solution.

-

Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

-

Step 2: Fluorination of N-Boc-(S)-3-hydroxypyrrolidine

The hydroxyl group is replaced with a fluorine atom using a fluorinating agent such as Diethylaminosulfur trifluoride (DAST).

-

Materials: N-Boc-(S)-3-hydroxypyrrolidine, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Slowly add DAST (1.2 eq.) to the cooled solution.[5]

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[5]

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.[5]

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-3-fluoropyrrolidine.

-

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

-

Materials: N-Boc-(S)-3-fluoropyrrolidine, Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane (B91453) or ethyl acetate).

-

Procedure:

-

Dissolve N-Boc-(S)-3-fluoropyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate (B1210297).

-

Add a solution of 4M HCl in 1,4-dioxane or ethyl acetate (excess, e.g., 5-10 eq.).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. Its incorporation can significantly modulate the properties of the parent compound.

Incorporation into Small Molecule Inhibitors

The secondary amine of this compound provides a convenient handle for its incorporation into larger molecules, typically through amide bond formation or nucleophilic substitution reactions.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

-

Materials: this compound, a carboxylic acid of interest, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) in DMF, add the coupling agent (1.1 eq.) and the non-nucleophilic base (2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound (1.2 eq.) and an additional equivalent of the base to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

-

Role in Kinase Inhibitor Development

(S)-3-Fluoropyrrolidine and its derivatives have been incorporated into numerous kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases. The pyrrolidine ring can provide a rigid scaffold that orients functional groups for optimal interaction with the kinase active site, while the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, and block metabolic hotspots.

Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6] Small molecule inhibitors that target the ATP-binding pocket of Aurora kinases are of significant interest as anti-cancer agents. The (S)-3-fluoropyrrolidine moiety can be incorporated into these inhibitors to enhance their potency and selectivity.

Caption: Simplified Aurora A kinase signaling pathway with inhibitor interaction.

Mer Tyrosine Kinase (MerTK) Inhibition: MerTK is a receptor tyrosine kinase that plays a role in immune regulation and is overexpressed in several cancers, contributing to tumor growth and survival.[7][8] Inhibitors of MerTK are being investigated as potential cancer therapeutics. The (S)-3-fluoropyrrolidine scaffold can be utilized in the design of potent and selective MerTK inhibitors.

Caption: Overview of the Mer Tyrosine Kinase (MerTK) signaling pathway and its inhibition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~5.4 | dm | J(H,F) ≈ 50 | H-3 |

| ¹H | ~3.4-3.8 | m | H-2, H-5 | |

| ¹H | ~2.2-2.5 | m | H-4 | |

| ¹³C | ~92 | d | J(C,F) ≈ 175 | C-3 |

| ¹³C | ~52 | d | J(C,F) ≈ 20 | C-2, C-5 |

| ¹³C | ~33 | d | J(C,F) ≈ 20 | C-4 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented are typical values.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its strategic incorporation into lead compounds can significantly enhance their pharmacological properties. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety, serving as a valuable resource for researchers in the field. The detailed experimental protocols and visualizations of signaling pathways are intended to facilitate its use in the design and synthesis of novel therapeutics.

References

- 1. This compound | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy (R)-3-Fluoropyrrolidine-3-carboxylic acid hcl [smolecule.com]

- 4. ossila.com [ossila.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Fluoropyrrolidine hydrochloride is a critical chiral building block in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly influence their pharmacological profile, including potency, selectivity, and metabolic stability. As with any chiral compound, ensuring high enantiomeric purity is paramount, as the presence of the unwanted (R)-enantiomer can lead to off-target effects, reduced efficacy, or increased toxicity. This guide provides an in-depth overview of the methods and data related to the chiral purity of this compound.

Synthesis and Commercial Availability

This compound is synthesized through various stereoselective routes to yield the desired (S)-enantiomer in high purity. Commercially available batches of this compound typically exhibit a high degree of chemical and chiral purity.

Table 1: Summary of Commercially Available this compound Purity Data

| Parameter | Specification | Method |

| Chemical Purity | ≥97% | Varies by supplier (e.g., HPLC, NMR) |

| Chiral Purity (Enantiomeric Excess) | ≥99% ee | Chiral HPLC or GC |

| Optical Rotation | [α]20/D +8° (c=1 in methanol) | Polarimetry |

Data compiled from various chemical supplier specifications.

Analytical Methods for Chiral Purity Determination

The determination of the enantiomeric excess (ee) of this compound relies on chromatographic and spectroscopic techniques capable of discriminating between the two enantiomers. The most common methods involve derivatization of the amine followed by analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of enantiomers. For a secondary amine like 3-fluoropyrrolidine, a derivatization step is typically required to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC-MS Analysis (Representative)

-

Derivatization:

-

To 1 mg of this compound, add 1 mL of 3 N methanolic HCl.

-

Cap the vial and heat at 100°C for 30 minutes.

-

Cool the mixture and evaporate to dryness, using gentle heating if necessary.

-

Dissolve the residue in 1 mL of methylene (B1212753) chloride.

-

Add 100 µL of a suitable acylating agent (e.g., trifluoroacetic anhydride).

-

Cap the vial and heat at 60°C for 20 minutes.

-

Cool the sample and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in methylene chloride for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: Chiral capillary column (e.g., Chirasil-L-Val).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: Optimized for the separation of the derivatized enantiomers (e.g., initial temperature of 80°C, ramp to 180°C at 5°C/min).

-

Detector: Mass Spectrometer (MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Integrate the peak areas for the two diastereomeric derivatives corresponding to the (S) and (R) enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for enantiomeric purity assessment. Similar to GC, derivatization is often employed to introduce a chromophore for UV detection and to form diastereomers that can be separated on a standard achiral column. Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization (Representative)

-

Derivatization:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

-

Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and a mild base (e.g., triethylamine).

-

Heat the mixture to ensure complete reaction.

-

Quench the reaction and dilute the sample for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the derivatized product (e.g., 340 nm for Marfey's adducts).

-

-

Data Analysis:

-

Calculate the enantiomeric excess as described for the GC method based on the integrated peak areas of the two diastereomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric purity. ¹⁹F NMR can be especially useful given the fluorine atom in the molecule.

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent (Representative)

-

Sample Preparation:

-

Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a baseline ¹⁹F NMR spectrum.

-

Add a molar equivalent of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol).

-

Acquire another ¹⁹F NMR spectrum.

-

-

NMR Analysis:

-

The interaction with the chiral solvating agent should induce a chemical shift difference between the fluorine signals of the (S) and (R) enantiomers.

-

Integrate the signals corresponding to each enantiomer.

-

Calculate the enantiomeric excess from the integration values.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for determining the chiral purity of this compound.

Caption: Workflow for Chiral Purity Determination by GC-MS.

Caption: Workflow for Chiral Purity Determination by HPLC.

Conclusion

The chiral purity of this compound is a critical quality attribute for its application in pharmaceutical research and development. The commercially available material generally possesses a high enantiomeric excess, typically ≥99%. This high level of purity can be reliably verified using standard analytical techniques such as chiral GC and HPLC, often following a straightforward derivatization step. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to confidently assess the chiral integrity of this important building block in their drug discovery endeavors.

References

Spectroscopic Profile of (s)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (s)-3-Fluoropyrrolidine hydrochloride, a key building block in medicinal chemistry and materials science. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Identity of the Compound

This compound is a chiral heterocyclic compound with the following identifiers:

| Identifier | Value |

| IUPAC Name | (3S)-3-fluoropyrrolidine;hydrochloride[1] |

| CAS Number | 136725-53-6[1][2][3][4][5][6] |

| PubChem CID | 16217739[1] |

| Molecular Formula | C₄H₉ClFN[1][4][5][6][7] |

| Molecular Weight | 125.57 g/mol [1][4][5][6][7] |

| InChI | InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1[1][2] |

| InChIKey | LENYOXXELREKGZ-WCCKRBBISA-N[1][2] |

| Canonical SMILES | C1NC[C@H]1F.Cl[1] |

| Synonyms | (S)-(+)-3-Fluoropyrrolidine hydrochloride, (3S)-3-Fluoropyrrolidine hydrochloride, (S)-3-Fluoropyrrolidine HCl[1][3][5][7] |

Spectroscopic Data

The following tables summarize the available spectral data for this compound. It is important to note that publicly available, detailed spectral data with peak assignments for this specific enantiomer hydrochloride is limited. Therefore, representative data from closely related analogs, such as the racemic mixture or the free base, may be included and is duly noted.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

No publicly available detailed ¹H NMR data with chemical shifts and coupling constants for this compound was found in the search results. The following data is representative of a 3-fluoropyrrolidine (B48656) derivative and should be considered as an estimate.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.3 | dm | ~52 | H-3 |

| ~3.4-3.6 | m | - | H-2, H-5 |

| ~3.2-3.4 | m | - | H-2, H-5 |

| ~2.1-2.3 | m | - | H-4 |

| ~9.5-10.5 | br s | - | NH₂⁺ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No publicly available detailed ¹³C NMR data for this compound was found in the search results. The following data is a representative estimate based on the structure.

| Chemical Shift (δ) ppm | Assignment |

| ~90-94 (d, ¹JCF ≈ 170-180 Hz) | C-3 |

| ~52-56 (d, ³JCF ≈ 3-5 Hz) | C-5 |

| ~45-49 (d, ³JCF ≈ 3-5 Hz) | C-2 |

| ~30-34 (d, ²JCF ≈ 20-25 Hz) | C-4 |

IR (Infrared) Spectroscopy Data

A specification sheet for this compound indicates that the infrared spectrum conforms to its structure.[8] While a detailed peak list is not provided, the characteristic absorption bands for a secondary amine hydrochloride and a C-F bond are expected.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700-3000 | Strong, Broad | N-H stretch (secondary ammonium (B1175870) salt) |

| ~2400-2700 | Multiple Broad Bands | N-H bend overtones and combination bands |

| ~1570-1610 | Medium | N-H bend |

| ~1000-1150 | Strong | C-F stretch |

MS (Mass Spectrometry) Data

PubChem indicates the availability of a GC-MS spectrum for this compound.[1] The expected molecular ion peak for the free base would be at m/z 89.06.

| m/z | Relative Intensity (%) | Assignment |

| 89 | - | [M]⁺ (free base) |

| - | - | Further fragmentation pattern not available |

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectral data. The following are generalized procedures for obtaining NMR, IR, and MS spectra for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the N-H protons are solvent-dependent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for solid samples.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source are common.

-

Ionization:

-

Electron Ionization (EI) for GC-MS: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This is a softer ionization technique that often results in a prominent molecular ion peak.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a small molecule like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

- 1. This compound | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 3. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. ossila.com [ossila.com]

- 6. chemscene.com [chemscene.com]

- 7. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Solubility of (S)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the solubility characteristics of (s)-3-Fluoropyrrolidine hydrochloride (CAS No. 136725-53-6), a fluorinated heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Understanding the solubility of this compound is critical for its application in drug discovery, process chemistry, and formulation development.

Compound Properties

This compound is a pyrrolidinium (B1226570) chloride salt present as a solid at room temperature. Its structure, featuring both a hydrophilic amine salt and a more hydrophobic fluorinated alkyl chain, results in a varied solubility profile.

| Property | Value | Reference |

| CAS Number | 136725-53-6 | [1][2] |

| Molecular Formula | C₄H₈FN · HCl | [3] |

| Molecular Weight | 125.57 g/mol | [1][3] |

| Form | Solid | |

| Melting Point | 183-187 °C | [4] |

Solubility Data

Quantitative, temperature-dependent solubility data for this compound is not extensively published in publicly available literature. However, based on its chemical structure as an amine hydrochloride, a general qualitative solubility profile can be inferred. The hydrochloride salt form generally imparts significant aqueous solubility.

The following table summarizes the expected and observed solubility characteristics.

| Solvent | Solubility Classification | Rationale & Notes |

| Water | Soluble | As a salt of an amine, it is expected to be soluble in water. Amine hydrochlorides are ionic and readily solvated by polar protic solvents.[5][6] |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. Its use as a solvent for optical activity measurements ([α]20/D +8°, c = 1% in methanol) confirms solubility. |

| Ethanol (B145695) | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds, including salts. |

| Diethyl Ether | Insoluble / Sparingly Soluble | A nonpolar solvent, generally poor at dissolving ionic salts like hydrochlorides.[5][6] |

| Toluene | Insoluble / Sparingly Soluble | A nonpolar aromatic solvent, not expected to effectively solvate the ionic compound. |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound, based on the widely recognized shake-flask method.[7]

1. Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

2. Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, methanol)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

3. Procedure:

-

Preparation: Set the shaker bath or incubator to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.

-

Addition of Solid: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached, creating a saturated solution. A starting point could be adding 50-100 mg of the solid to 2 mL of the solvent.

-

Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Visual inspection should confirm that excess solid remains.

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particulates. This step is critical to prevent artificially high concentration measurements.

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Prepare a standard calibration curve using solutions of known concentrations of this compound.

-

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The determination of solubility follows a structured experimental workflow. The logical steps from preparation to final analysis are depicted in the diagram below. As a physical property, the concept of a biological "signaling pathway" is not applicable to solubility.

Caption: Experimental workflow for the shake-flask method.

References

- 1. ossila.com [ossila.com]

- 2. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 3. This compound | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

stability and storage of (s)-3-Fluoropyrrolidine hydrochloride

An In-depth Technical Guide to the Stability and Storage of (S)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its stability and purity throughout storage and handling is paramount to the quality and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details potential degradation pathways and outlines standardized experimental protocols for stability-indicating analytical methods and forced degradation studies, based on industry best practices and regulatory guidelines. While specific long-term stability data for this compound is not extensively published, this guide offers a robust framework for its handling, storage, and stability assessment.

Introduction

This compound is a chiral fluorinated pyrrolidine (B122466) derivative used in the development of novel therapeutics.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, the stability of such fluorinated compounds can be a critical concern. This guide aims to provide a thorough understanding of the factors affecting the stability of this compound and to offer detailed methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClFN | [3][4] |

| Molecular Weight | 125.57 g/mol | [3][4] |

| Appearance | White to pale brown or pink/beige solid/powder | [5] |

| Melting Point | 183-187 °C | [5] |

| Hygroscopicity | Product is hygroscopic | [5] |

| Optical Activity | [α]20/D +8°, c = 1% in methanol |

Stability and Storage

Recommended Storage Conditions

This compound is a hygroscopic solid that is stable under the recommended storage conditions.[5] To maintain its integrity, it is crucial to adhere to the storage guidelines summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 4°C or 2-8°C | To minimize potential degradation over time. | [3][6] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To protect from moisture and atmospheric components due to its hygroscopic nature. | [5] |

| Container | Keep in a tightly sealed container. | To prevent moisture ingress. | [5] |

| Environment | Store in a dry, well-ventilated place, away from moisture. | To prevent deliquescence and potential hydrolysis. | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation mechanisms can be inferred based on its structure and general chemical principles of similar compounds. Forced degradation studies are essential to identify the actual degradation products.[7]

A potential, though unconfirmed, degradation pathway could involve the intramolecular cyclization to form a transient aziridinium (B1262131) ion, followed by nucleophilic attack. This is a known instability pathway for compounds containing a nucleophile and a leaving group in a suitable geometric arrangement.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[7] The following flowchart outlines a typical workflow for a forced degradation study.

A summary of suggested stress conditions for forced degradation studies is provided in Table 3. The extent of degradation should ideally be in the range of 5-20%.

Table 3: Suggested Stress Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | 80°C for 48 hours (solid and solution) |

| Photolytic | ICH Q1B compliant photostability chamber (solid and solution) |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.[8]

4.2.1. Example HPLC Method Parameters (to be developed and validated)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at an appropriate wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

4.2.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term Stability Study Protocol

Long-term stability studies are performed to establish the shelf-life of the compound under recommended storage conditions.

4.3.1. Study Design

-

Batches: At least one representative batch of this compound.

-

Container Closure System: The same as or simulating the actual storage container.

-

Storage Conditions: As recommended in Table 2 (e.g., 4°C).

-

Testing Frequency: Samples should be tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Tests: At each time point, samples should be analyzed for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.

Conclusion

While specific, publicly available quantitative stability data for this compound is limited, this guide provides a comprehensive framework for its proper storage, handling, and stability assessment based on its known physicochemical properties and established principles of pharmaceutical stability testing. Adherence to the recommended storage conditions is crucial to maintain the quality and purity of this important synthetic building block. The experimental protocols outlined herein provide a solid foundation for researchers and drug development professionals to conduct thorough stability evaluations and ensure the integrity of their materials.

References

- 1. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 136725-53-6 CAS MSDS ((S)-3-Fluoro-pyrrolidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Comprehensive Technical Guide to the Safe Handling of (s)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for (s)-3-Fluoropyrrolidine hydrochloride (CAS RN: 136725-53-6), a fluorinated chiral pyrrolidine (B122466) building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and ferroelectrics.[1][2] Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pink/beige powder.[3] It is a pyrrolidinium (B1226570) chloride salt with a fluorine substituent at the 3-position on the s-chiral carbon.[1][2] The compound is noted to be hygroscopic.[3][4]

| Property | Value | Source |

| Molecular Formula | C₄H₉ClFN | [1][2][3][5][6] |

| Molecular Weight | 125.57 g/mol | [1][2][5][6][7] |

| Appearance | Solid, Pink/Beige Powder | [3] |

| Melting Point | 183-187 °C | [3][7][8] |

| Assay | ≥97% | [6][7] |

| Optical Activity | [α]20/D +8°, c = 1% in methanol | [7] |

| Solubility | No data available for water or other solvents. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4][7][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles that are tested and approved under appropriate government standards such as EN166 (EU) or 29 CFR 1910.133 (US).[3][9]

-

Hand Protection: Handle with chemically resistant gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][9] A flame-retardant antistatic protective clothing is recommended.

-

Respiratory Protection: For operations that may generate dust, use a full-face particle respirator type N95 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[3][7]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to control exposure to dust and vapors.[3][9]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9]

Handling Procedures

-

Avoid inhalation, ingestion, and contact with skin and eyes.[3]

-

Avoid the formation of dust.[9]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

-

Keep away from food and drink.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep containers tightly closed.[9]

-

Due to its hygroscopic nature, handle and store under an inert gas such as nitrogen.[3][4][9]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water.[3] Call a POISON CENTER or doctor if you feel unwell.[3][9] Do NOT induce vomiting.[9] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3][9] If not breathing, give artificial respiration.[9] Get medical advice/attention if you feel unwell.[3] |

| Skin Contact | Wash off with plenty of soap and water.[4][9] If skin irritation occurs, get medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[9] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do.[3][9] Continue rinsing for at least 15 minutes.[4][9] If eye irritation persists, get medical advice/attention.[3] |

Accidental Release and Disposal

Spill Response

-

Ensure adequate ventilation and wear appropriate PPE.[9]

-

Avoid generating dust.[9]

-

Sweep up the spilled substance and shovel it into a suitable container for disposal.[9]

-

Avoid release to the environment.[3]

Waste Disposal

-

Dispose of contents and containers in accordance with local, state, or national legislation.[3]

-

Disposal is typically via incineration by an accredited disposal contractor.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[3]

-

Unsuitable Extinguishing Media: No limitations are given for this substance.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear complete protective clothing, including a self-contained breathing apparatus.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling and responding to incidents involving this compound.

References

- 1. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]

- 2. ossila.com [ossila.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 8. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Role of Fluorine in Pyrrolidine Ring Conformation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the profound influence of fluorine substitution on the conformational preferences of the pyrrolidine (B122466) ring. It explores the underlying stereoelectronic principles, the consequences for peptide and protein structure, and the experimental and computational methods used for analysis.

Introduction: The Pyrrolidine Ring and the Impact of Fluorination

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone of numerous natural products, pharmaceuticals, and, most notably, the proteinogenic amino acid proline.[1][2][3] Proline's unique cyclic structure constrains the peptide backbone, making it a critical determinant of protein folding and stability.[1][4] The pyrrolidine ring is not planar and exists in dynamic equilibrium between two primary non-planar "puckered" conformations: Cγ-endo and Cγ-exo (Figure 1a).[4][5] In the endo pucker, the Cγ atom is displaced towards the plane of the prolyl carbonyl group, while in the exo pucker, it is displaced away from it.[5]

The strategic incorporation of fluorine, an element with a unique combination of high electronegativity, small van der Waals radius similar to hydrogen, and a strong C-F bond, has become a powerful tool in medicinal chemistry.[6] When introduced into the pyrrolidine ring, fluorine exerts significant stereoelectronic effects that can predictably control this puckering equilibrium.[1][7][8] This conformational control has far-reaching implications, influencing peptide bond isomerization, secondary structure, protein stability, and, ultimately, biological activity.[1][6][9]

The Stereoelectronic Basis of Conformational Control

The ability of fluorine to dictate the conformation of the pyrrolidine ring stems primarily from two key stereoelectronic interactions: the gauche effect and hyperconjugation.

-

The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (a 60° dihedral angle) to an adjacent electron-withdrawing group or a group with a lone pair, such as the ring nitrogen.[2][3][4] In fluorinated pyrrolidines, this preference is attributed to a combination of stabilizing hyperconjugative interactions and favorable electrostatic interactions, such as an attractive NH₂⁺∙∙∙Fδ⁻ interaction in the protonated state.[2]

-

Hyperconjugation: The conformational bias is strongly driven by stabilizing hyperconjugative interactions between the bonding orbitals of C-H bonds and the antibonding orbital (σ) of the highly polarized C-F bond (σC–H → σC–F).[1][10] For this orbital overlap to be maximal, the participating C-H and C-F bonds must be in an anti-periplanar (180°) arrangement.[10] The stereochemistry of the fluorine atom determines which ring pucker allows for this optimal anti-periplanar alignment, thereby stabilizing that specific conformation.[1][10]

Stereochemical Control of Pyrrolidine Ring Pucker

The specific pucker adopted by a fluorinated pyrrolidine ring is directly dependent on the stereochemistry at the carbon atom bearing the fluorine. The most studied examples are the 4-fluoroprolines.

-

(4R)-Fluoroproline (trans-FPro): In this diastereomer, the gauche effect and the need for anti-periplanar hyperconjugative alignment stabilize a Cγ-exo pucker.[1][11][12] This conformation places the fluorine atom on the opposite side of the ring relative to the carboxyl group.

-

(4S)-Fluoroproline (cis-FPro): Conversely, the (4S) stereochemistry leads to a strong preference for the Cγ-endo pucker.[1][11][12] Here, the fluorine atom is on the same side of the ring as the carboxyl group.

This stereospecific control is so pronounced that it effectively "locks" the pyrrolidine ring into a single dominant conformation, a feature that is highly valuable in rational drug design and protein engineering.[13] While monofluorination at the 4-position creates a strong conformational bias, vicinal difluorination, for example in (3S,4R)-3,4-difluoroproline, can mitigate this effect by introducing opposing stereoelectronic influences.[3][10][14]

The logical relationship between fluorine stereochemistry and its downstream structural consequences is illustrated in the diagram below.

References

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Electronic Influence of Fluorine in 3-Fluoropyrrolidine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the electronic effects of fluorine in the 3-fluoropyrrolidine (B48656) ring system, a privileged motif in medicinal chemistry. Through a comprehensive review of conformational analysis, stereoelectronic interactions, and physicochemical properties, this document elucidates how the unique attributes of fluorine can be harnessed to optimize drug candidates. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction: The Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in drug candidates can profoundly alter their pharmacological profiles.[1] Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule, influencing its conformation, pKa, metabolic stability, and binding affinity.[1][2][3] The pyrrolidine (B122466) ring is a common scaffold in numerous biologically active compounds, and its fluorination, particularly at the 3-position, offers a powerful tool for fine-tuning molecular properties.[4] This guide focuses on the nuanced electronic effects of fluorine in 3-fluoropyrrolidine, providing a foundational understanding for its application in drug discovery.

Conformational Analysis of 3-Fluoropyrrolidine

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations. The introduction of a fluorine atom at the 3-position significantly influences this equilibrium, primarily through stereoelectronic effects.[5][6]

The two primary puckering modes of the pyrrolidine ring are the Cγ-exo and Cγ-endo conformations. In 3-fluoropyrrolidine, the gauche effect plays a crucial role in stabilizing the Cγ-exo conformation.[5] This effect describes the tendency of a conformation with adjacent electron-withdrawing groups in a gauche relationship to be more stable.[7][8] In the case of 3-fluoropyrrolidine, the gauche interaction between the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring stabilizes the conformation where these two atoms are in proximity.[6]

Upon protonation, as in the 3-fluoropyrrolidinium cation, the preference for a single conformation becomes even more pronounced.[6][9] Quantum-chemical calculations and infrared spectroscopy have shown that the 3-fluoropyrrolidinium cation predominantly adopts a pseudo-axial C-F bond orientation.[9] This is attributed to a strong attractive electrostatic interaction, akin to a hydrogen bond, between the positively charged nitrogen and the partially negatively charged fluorine.[9]

The following diagram illustrates the conformational equilibrium in 3-fluoropyrrolidine.

Caption: Conformational equilibrium of 3-fluoropyrrolidine.

Quantitative Physicochemical Data

The introduction of fluorine significantly impacts the physicochemical properties of the pyrrolidine ring. A key parameter affected is the basicity of the nitrogen atom, quantified by its pKa value.

| Compound | pKa | Method | Reference |

| Pyrrolidine | 11.27 | Potentiometric Titration | [10] |

| 3-Fluoropyrrolidine | ~9.5-10.0 (estimated) | Computational | [2][10] |

The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity and lowering the pKa compared to the parent pyrrolidine.[1][2] This modulation of pKa is a critical tool in drug design, as it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-phase conformation of 3-fluoropyrrolidine.[5] Key experimental details are outlined below.

Objective: To determine the preferred conformation and the dynamics of the pyrrolidine ring in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of 3-fluoropyrrolidine or its derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition:

-

Acquire ¹H and ¹⁹F NMR spectra.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

-

Measure vicinal ³J(H,H) and ³J(F,H) coupling constants. These values are dependent on the dihedral angle and can be used to infer the ring pucker.

-

Conduct 1D ¹⁹F-{¹H} heteronuclear Overhauser effect (HOE) experiments to determine through-space proximities between fluorine and protons.[5]

-

-

Data Analysis:

-

Analyze the coupling constants using the Karplus equation to estimate dihedral angles.

-

Integrate the HOE data to estimate ¹⁹F-¹H internuclear distances.

-

Combine these data to build a model of the predominant solution-phase conformation.[5]

-

Solid-State Conformational Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.

Objective: To determine the precise three-dimensional structure of 3-fluoropyrrolidine or its derivatives in a crystalline form.

Methodology:

-

Crystal Growth: Grow single crystals of the compound of interest suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build and refine the molecular model against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.

-

The following diagram outlines the general workflow for conformational analysis.

Caption: General workflow for conformational analysis.

Impact on Drug Development

The electronic effects of fluorine in 3-fluoropyrrolidine provide several advantages in drug design:

-

Modulation of Basicity: As discussed, fluorination lowers the pKa of the pyrrolidine nitrogen. This can improve oral bioavailability by increasing the fraction of the neutral, membrane-permeable species at physiological pH.[1]

-

Conformational Restriction: The preference for a specific ring pucker can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[2]

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[1]

-

Novel Interactions: The polarized C-F bond can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity.

Synthesis of 3-Fluoropyrrolidine

Several synthetic routes to 3-fluoropyrrolidine have been reported. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxypyrrolidine, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). Another strategy is the iodocyclization of allylic fluorides.[12] The choice of synthetic route often depends on the desired stereochemistry and the scale of the synthesis.

The following is a representative, generalized protocol for the synthesis of N-Boc-3-fluoropyrrolidine from N-Boc-3-hydroxypyrrolidine.

Objective: To synthesize N-Boc-3-fluoropyrrolidine.

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add DAST to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-3-fluoropyrrolidine.

-

The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to afford 3-fluoropyrrolidine.

The diagram below illustrates a generalized synthetic pathway.

Caption: Generalized synthetic pathway to 3-fluoropyrrolidine.

Conclusion